Xmd8-92

Description

Structure

2D Structure

3D Structure

Properties

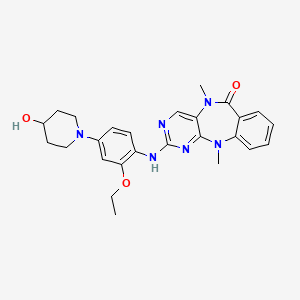

IUPAC Name |

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPAJIZPZGWAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676750 | |

| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234480-50-2 | |

| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

XMD8-92 Mechanism of Action: A Technical Guide

Executive Summary: XMD8-92 is a potent small molecule inhibitor with a dual mechanism of action, primarily targeting Extracellular signal-regulated kinase 5 (ERK5/BMK1) and the Bromodomain and Extra-Terminal (BET) family of proteins, notably BRD4.[1] Its activity stems from ATP-competitive binding to the kinase domain of ERK5 and interaction with the acetyl-lysine binding pocket of bromodomains. This dual inhibition disrupts key signaling pathways involved in cell proliferation, survival, and gene transcription, leading to significant anti-tumor effects both in vitro and in vivo. This document provides a detailed overview of the molecular targets, signaling pathways, and experimental validation of this compound's mechanism of action.

Core Mechanism: Dual Inhibition of ERK5 and BRD4

This compound functions as a dual inhibitor, engaging two distinct classes of therapeutic targets involved in oncogenesis. Its primary targets are ERK5 (also known as Big Mitogen-activated Protein Kinase 1, BMK1, or MAPK7) and the bromodomain-containing protein BRD4.[1][2]

-

ERK5 (BMK1) Inhibition: this compound is an ATP-competitive inhibitor of the ERK5 kinase.[3] ERK5 is the terminal kinase in a distinct MAPK signaling cascade (MEK5-ERK5) and is implicated in promoting cell proliferation, survival, and angiogenesis in various cancers.[4][5]

-

BRD4 Inhibition: this compound also inhibits BRD4, a member of the BET family of proteins that act as epigenetic readers.[1][6] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters, including many key oncogenes.

Binding Affinity and Potency

The inhibitory activity of this compound has been quantified against its primary targets and several off-targets. The compound exhibits high affinity for ERK5 and BRD4.[1][2]

| Target | Parameter | Value (nM) | Assay Type |

| ERK5 (BMK1) | K_d_ | 80 | ATP-binding displacement assay[1][4] |

| IC_50_ | 240 | EGF-induced BMK1 autophosphorylation (HeLa cells)[1][7] | |

| IC_50_ | 1,500 | Cellular target engagement (KiNativ, HeLa cells)[4] | |

| BRD4(1) | K_d_ | 170 - 190 | Not Specified[1][2] |

| DCAMKL2 | K_d_ | 190 | ATP-binding displacement assay[2][4] |

| PLK4 | K_d_ | 600 | ATP-binding displacement assay[2][4] |

| TNK1 | K_d_ | 890 | ATP-binding displacement assay[2][4] |

| IC_50_ | 10,000 | Cellular target engagement (KiNativ, HeLa cells)[4] | |

| ACK1 (TNK2) | IC_50_ | 18,000 | Cellular target engagement (KiNativ, HeLa cells)[4] |

Modulation of Downstream Signaling Pathways

The dual-inhibitory action of this compound leads to the suppression of multiple oncogenic signaling cascades.

The ERK5-PML-p21 Axis and Cell Cycle Control

A primary mechanism for the anti-proliferative effects of this compound is through the inhibition of the ERK5 signaling pathway. Activated ERK5 has been shown to interact with and phosphorylate the Promyelocytic Leukemia (PML) tumor suppressor protein, thereby inhibiting its function.[4] By inhibiting ERK5, this compound prevents this phosphorylation, leading to the induction of PML's downstream effector, the cyclin-dependent kinase inhibitor p21.[1][4] This induction of p21 results in cell cycle arrest and a halt in tumor cell proliferation.[2] this compound also effectively reduces the transactivating activity of MEF2C, a well-established substrate of ERK5.[4][5]

DCLK1-Dependent Mechanism in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC) models, this compound exhibits a distinct mechanism centered on the downregulation of Doublecortin-like kinase 1 (DCLK1), a tumor stem cell marker.[8] In this context, this compound treatment leads to the upregulation of several tumor-suppressive microRNAs, including let-7a, miR-144, and miR-200a-c.[7][8] This, in turn, suppresses DCLK1 and a host of its downstream oncogenic targets responsible for epithelial-mesenchymal transition (EMT), pluripotency, and angiogenesis, such as c-MYC, KRAS, NOTCH1, ZEB1, SNAIL, OCT4, SOX2, and VEGFR1/2.[8] Interestingly, in this specific cancer model, the BMK1 downstream targets p21 and p53 were not affected, suggesting a DCLK1-dominant mechanism.[7][8]

Inhibition of Angiogenesis

Beyond its direct effects on tumor cells, this compound also inhibits tumor-associated angiogenesis. This is achieved by blocking the contribution of ERK5 to neovascularization.[4][5] In vivo studies have confirmed that this compound treatment significantly inhibits basic fibroblast growth factor (bFGF)-induced angiogenesis and decreases markers of neovascularization, such as CD34, in tumor xenografts.[2][5]

Experimental Protocols and Methodologies

The mechanism of this compound has been elucidated through a combination of in vitro, cellular, and in vivo experimental approaches.

In Vitro Biochemical Assays

-

Kinase Selectivity Profiling: The selectivity of this compound was determined using an in vitro ATP-site competition binding assay. The inhibitor was profiled at a 10 µM concentration against a panel of 402 diverse kinases. For hits showing greater than 90% displacement, dissociation constants (K_d_) were subsequently measured to quantify binding affinity.[4]

-

In Vitro Kinase Assay: The direct inhibitory effect of this compound on ERK5 activity was measured in a cell-free system. Recombinant ERK5 enzyme, its substrate (e.g., MEF2C), and ATP are incubated with varying concentrations of this compound to determine the extent of substrate phosphorylation.[4][6]

Cellular Assays

-

Cellular Target Engagement (KiNativ): To confirm target inhibition in a biological context, this compound was profiled against all detectable kinases in HeLa cell lysates. This method assesses the inhibitor's ability to compete with an ATP-reactive probe for binding to the native kinase, allowing for the determination of a cellular IC_50_.[4]

-

Western Blot Analysis: This technique was widely used to measure the phosphorylation status of ERK5 and the expression levels of downstream proteins. Cells (e.g., HeLa, A549, AsPC-1, A498) were treated with this compound, lysed, and proteins were separated by SDS-PAGE. Antibodies specific to p-ERK5, total ERK5, p21, p27, BCL2, cleaved PARP, c-Myc, and Cyclin D1 were used for detection.[1][5][9]

-

MEF2C Reporter Assay: To measure the functional consequence of ERK5 inhibition, a luciferase reporter assay was used. Cells were co-transfected with a plasmid containing a luciferase gene under the control of MEF2C-responsive elements. A dose-dependent decrease in luciferase activity upon this compound treatment indicates inhibition of the ERK5-MEF2C transcriptional axis.[5]

-

Cell Proliferation and Apoptosis Assays: The anti-proliferative effects were measured using assays like the CellTiter-Blue reagent after 48-72 hours of incubation.[2] Apoptosis was quantified via flow cytometry to measure the subG1 cell population or by detecting apoptosis markers like cleaved PARP via Western blot.[5][9]

In Vivo Animal Studies

-

Xenograft Models: The anti-tumor efficacy of this compound was evaluated in various subcutaneous xenograft models. Human cancer cells (e.g., HeLa, A549, AsPC-1, A498) were injected into immunocompromised mice (e.g., NOD/SCID, BALB/c-nu).[4][5][8] Once tumors were established, mice were treated with this compound (typically 50 mg/kg, intraperitoneally) or a vehicle control, and tumor volume was monitored over time.[1][5]

-

Pharmacokinetic Analysis: The pharmacokinetic properties of this compound were assessed in Sprague-Dawley rats. Following a single intravenous or oral dose, plasma concentrations were measured over time to determine parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[4]

Conclusion

This compound is a dual-specificity inhibitor that exerts its anti-cancer effects through the concurrent inhibition of the ERK5 kinase and BET bromodomains. Its mechanism of action is multifaceted, involving the disruption of mitogenic signaling, induction of cell cycle arrest via the PML-p21 axis, and suppression of oncogenic transcription programs. In specific contexts like pancreatic cancer, it can also act through a DCLK1-miRNA dependent pathway. This comprehensive inhibition of proliferation, survival, and angiogenesis pathways underscores its potential as a valuable chemical probe and a candidate for therapeutic development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Xmd8-92: A Dual Inhibitor of ERK5 and BRD4 with Potent Anti-Cancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Xmd8-92 is a synthetic, small-molecule compound that has emerged as a potent and selective dual inhibitor of Big MAP Kinase 1 (BMK1), also known as Extracellular signal-regulated kinase 5 (ERK5), and Bromodomain-containing protein 4 (BRD4).[1][2][3] This dual inhibitory action underlies its significant anti-cancer properties, which have been observed in a range of preclinical models, including those for pancreatic, lung, cervical, and clear cell renal cell carcinoma.[4][5][6] this compound exerts its therapeutic effects by modulating critical cellular processes such as proliferation, angiogenesis, and apoptosis.[7] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

This compound functions primarily as an ATP-competitive inhibitor of ERK5 and a BET bromodomain inhibitor targeting BRD4.[1][8] The inhibition of these two distinct protein families leads to a cascade of downstream effects that collectively contribute to its anti-tumorigenic activity.

Inhibition of the ERK5 Signaling Pathway

ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer.[5][9] this compound directly binds to the ATP-binding pocket of ERK5, preventing its activation and subsequent downstream signaling.[8] This blockade has been shown to induce the expression of the cell cycle inhibitor p21 and suppress the proliferation of cancer cells.[1][2]

Inhibition of BRD4

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, playing a crucial role in the regulation of gene transcription. By inhibiting BRD4, this compound disrupts the expression of key oncogenes such as c-MYC.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Potency (Kd) | Potency (IC50) | Reference |

| ERK5 (BMK1) | ATP-binding displacement | 80 nM | - | [1] |

| BRD4(1) | - | 170 nM | - | [1] |

| EGF-induced BMK1 autophosphorylation (HeLa cells) | SDS-PAGE analysis | - | 0.24 µM | [1] |

| DCAMKL2 | ATP-binding displacement | 190 nM | - | [2] |

| PLK4 | ATP-binding displacement | 600 nM | - | [2] |

| TNK1 | ATP-binding displacement | 890 nM | - | [2] |

| TNK1 (HeLa cells) | Kinativ assay | - | 10 µM | [7] |

| ACK1 (HeLa cells) | Kinativ assay | - | 18 µM | [7] |

Table 2: In Vivo Efficacy

| Cancer Model | Animal Model | Dosage | Outcome | Reference |

| Pancreatic Cancer (AsPC-1 xenograft) | Mice | Not specified | Inhibition of tumor growth | [4] |

| Lung and Cervical Cancer (xenografts) | Immunocompetent and immunodeficient mice | 50 mg/kg i.p. twice a day | 95% blockage of tumor growth | [5] |

| Clear Cell Renal Cell Carcinoma (A498 xenograft) | Mice | 50 mg/kg twice a day for 3 weeks | Suppression of tumor growth | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

This compound Mechanism of Action in Pancreatic Cancer

Caption: this compound inhibits DCLK1, leading to the downregulation of oncogenic targets in pancreatic cancer.

Dual Inhibition of ERK5 and BRD4 by this compound

Caption: this compound dually inhibits ERK5 and BRD4, impacting key regulators of cell proliferation.

General Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Cell-Based Assays

-

Cell Lines: Human pancreatic cancer (AsPC-1), cervical cancer (HeLa), and lung cancer (A549) cell lines have been utilized.[4][5]

-

Treatment: Cells are typically treated with this compound at concentrations ranging from 1.25 to 15 µM for 24 to 48 hours.[5][6]

-

Proliferation Assay: The effect on cell proliferation can be assessed using standard methods such as the MTT assay or BrdU incorporation.

-

Western Blot Analysis: To determine the effect on protein expression, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Antibodies against target proteins (e.g., DCLK1, c-MYC, KRAS, NOTCH1, p21, BCL2) are used for detection.[4][6]

-

MEF2C Reporter Assay: To confirm ERK5 inhibition, a reporter assay for the ERK5 downstream target MEF2C can be performed. Cells are co-transfected with a MEF2C-luciferase reporter plasmid and a control plasmid. Luciferase activity is measured after treatment with this compound.[6]

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice (e.g., NOD/SCID) are commonly used for xenograft studies.[4]

-

Tumor Implantation: Cancer cells (e.g., AsPC-1, A498) are injected subcutaneously into the flanks of the mice.[4][6]

-

Treatment Regimen: Once tumors reach a palpable size, mice are treated with this compound, typically administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily.[5][6]

-

Efficacy Evaluation: Tumor volume is measured regularly throughout the experiment. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed on tumor sections to assess markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD34).[6]

-

Pharmacokinetics: The pharmacokinetic profile of this compound can be evaluated in rats following intravenous or oral administration to determine parameters such as half-life, clearance, and oral bioavailability.[7]

Conclusion

This compound is a promising dual inhibitor of ERK5 and BRD4 with demonstrated anti-cancer activity in a variety of preclinical models. Its well-defined mechanism of action and potent efficacy make it an attractive candidate for further development as a cancer therapeutic. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in advancing the study of this compound. Further investigation into its clinical potential is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]

- 4. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]

- 7. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide to the Xmd8-92 Signaling Pathway

Disclaimer: As of the current date, the "Xmd8-92 signaling pathway" does not correspond to a recognized or publicly documented signaling cascade in scientific literature. The following guide is a structured template designed to meet the user's specified format and content requirements. It utilizes a hypothetical pathway, herein named the "Kinase-Associated Factor X (KAFX) Pathway," to illustrate the expected data presentation, experimental protocols, and visualizations. Researchers can adapt this framework for their specific pathway of interest.

Executive Summary

This document provides a comprehensive technical overview of the Kinase-Associated Factor X (KAFX) signaling pathway, a critical regulator of cellular proliferation and apoptosis. We detail the core components of the pathway, from the upstream receptor tyrosine kinase (RTK) activation to the downstream transcriptional regulation by the terminal effector, Transcription Factor Z (TFZ). This guide summarizes key quantitative data, provides detailed experimental protocols for pathway analysis, and visualizes the pathway and workflows using standardized diagrams. The intended audience includes researchers, scientists, and drug development professionals actively engaged in oncology and cell biology research.

Core Pathway Components and Interactions

The KAFX pathway is initiated by the binding of Growth Factor Alpha (GFA) to its cognate Receptor Tyrosine Kinase (RTK-A). This event triggers receptor dimerization and autophosphorylation, creating docking sites for the adaptor protein Adaptin-7. Adaptin-7, in turn, recruits the Guanine Nucleotide Exchange Factor (GEF-X), which activates the small GTPase, Raso-3. Activated Raso-3 initiates a canonical kinase cascade, sequentially phosphorylating and activating Kinase-1 (K1), Kinase-2 (K2), and finally, the terminal effector kinase, KAFX. Phosphorylated KAFX translocates to the nucleus, where it phosphorylates and activates Transcription Factor Z (TFZ), leading to the expression of genes involved in cell cycle progression.

Visualized KAFX Signaling Pathway

Caption: The KAFX signaling cascade from membrane to nucleus.

Quantitative Pathway Analysis

Quantitative measurements are essential for understanding the dynamics and therapeutic potential of the KAFX pathway. The following tables summarize key affinity, kinetic, and cellular response data.

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Assay Method | Dissociation Constant (Kd) |

| Growth Factor Alpha | RTK-A | Surface Plasmon Resonance | 1.2 nM |

| Inhibitor-48b | RTK-A (Kinase Domain) | Isothermal Titration Calorimetry | 25.7 nM |

Table 2: Kinase Activity and Inhibition

| Kinase | Substrate | Michaelis Constant (Km) | IC50 of Inhibitor-K2X |

| K1 | K2 (Peptide) | 15 µM | > 100 µM |

| K2 | KAFX (Peptide) | 8.5 µM | 50.2 nM |

| KAFX | TFZ (Peptide) | 12.1 µM | 1.2 µM |

Table 3: Cellular Potency of Pathway Inhibitors

| Compound | Target | Cell Line | Assay Type | EC50 / GI50 |

| Inhibitor-48b | RTK-A | MCF-7 | Cell Viability (MTT) | 150 nM |

| Inhibitor-K2X | K2 | A549 | Proliferation (BrdU) | 75 nM |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for studying the KAFX pathway. Below are protocols for essential experiments.

Protocol: Co-Immunoprecipitation (Co-IP) for Adaptin-7 and GEF-X Interaction

-

Cell Culture & Lysis: Culture HEK293T cells to 80-90% confluency. Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate cell lysate with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate and add 2-4 µg of anti-Adaptin-7 antibody (or IgG control). Incubate overnight at 4°C with gentle rotation.

-

Bead Capture: Add 30 µL of fresh Protein A/G magnetic beads to each sample and incubate for 2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand. Discard the supernatant and wash the beads three times with 1 mL of cold Co-IP Lysis Buffer.

-

Elution: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blot using an anti-GEF-X antibody to detect co-immunoprecipitated protein.

Protocol: In Vitro Kinase Assay for KAFX Activity

-

Reaction Setup: Prepare a 25 µL kinase reaction mixture in a microfuge tube on ice. The mixture should contain: 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 200 µM ATP, 5 µg of recombinant TFZ peptide substrate, and 100 ng of purified active KAFX enzyme.

-

Initiation: Initiate the reaction by transferring the tube to a 30°C water bath. Allow the reaction to proceed for 20 minutes.

-

Termination: Stop the reaction by adding 25 µL of 2x Laemmli sample buffer.

-

Analysis: Analyze the reaction products via SDS-PAGE and subsequent immunoblotting with a phospho-specific antibody against the TFZ phosphorylation site. Alternatively, use a phosphosensitive stain or radiolabeled ATP ([γ-³²P]ATP) for detection.

Visualized Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation analysis.

Concluding Remarks

The KAFX signaling pathway represents a pivotal mechanism in cell fate determination. The data and protocols presented in this guide offer a robust framework for investigating its function and for the identification of novel therapeutic targets. Future research should focus on the in-vivo relevance of this pathway and the development of highly selective inhibitors for clinical translation.

XMD8-92: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD8-92 is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research. Initially identified as a selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), further studies have revealed its activity against other kinases and, notably, the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4. This dual inhibitory action contributes to its anti-proliferative and anti-angiogenic effects observed in various cancer models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Discovery and Synthesis

This compound was developed through structure-activity relationship (SAR) studies of a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core, which was identified as a novel scaffold for ERK5 inhibitors.[1] The synthesis involved structure-activity guided optimization aimed at enhancing the compound's ability to inhibit cellular BMK1 autophosphorylation stimulated by Epidermal Growth Factor (EGF).[2]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of ERK5 (BMK1).[3] Its mechanism of action is complex, impacting multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Inhibition of the ERK5/BMK1 Pathway

ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by upstream kinases such as MEK5, ERK5 translocates to the nucleus and phosphorylates various transcription factors, including Myocyte Enhancer Factor 2C (MEF2C), leading to the expression of genes involved in cell growth and proliferation. This compound directly inhibits the kinase activity of ERK5, thereby blocking these downstream signaling events.[4]

Inhibition of Bromodomain-Containing Proteins (BETs)

Subsequent studies revealed that this compound also functions as an inhibitor of the BET family of bromodomain-containing proteins, with a notable affinity for BRD4.[5][6] BET proteins are epigenetic readers that play a crucial role in transcriptional regulation. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[7] It is now understood that a significant portion of the biological activity of this compound can be attributed to its inhibition of BET proteins.[3]

Downregulation of DCLK1 and Associated Oncogenic Pathways

In the context of pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to inhibit Doublecortin-like kinase 1 (DCLK1).[7] This inhibition leads to the downregulation of several downstream targets of DCLK1, including c-MYC, KRAS, NOTCH1, and key regulators of epithelial-mesenchymal transition (EMT), pluripotency, and angiogenesis.[7][8] This effect is mediated, in part, by the upregulation of tumor-suppressive microRNAs.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of this compound Against Primary Targets

| Target | Assay Type | Potency (Kd) | Reference |

| ERK5 (BMK1) | ATP-binding displacement | 80 nM | [5][6] |

| BRD4(1) | Not Specified | 170 nM | [5] |

| BRD4 | ATP-binding displacement | 190 nM | [4] |

Table 2: In Vitro Potency of this compound Against Off-Target Kinases

| Off-Target | Potency (Kd) | Reference |

| DCAMKL2 | 190 nM | [4][6] |

| PLK4 | 600 nM | [4][6] |

| TNK1 | 890 nM | [4][6] |

Table 3: Cellular Activity of this compound

| Cellular Effect | Cell Line | Potency (IC50) | Reference |

| EGF-induced BMK1 activation | Not Specified | 240 nM | [8] |

| BMK1 (KiNativ) | HeLa | 1.5 µM | [2] |

| TNK1 (KiNativ) | HeLa | 10 µM | [2] |

| ACK1 (TNK2) (KiNativ) | HeLa | 18 µM | [2] |

Experimental Protocols

In Vitro ATP-Site Competition Binding Assay

This assay was utilized to determine the kinase selectivity of this compound.

-

Principle: The assay measures the ability of a test compound to displace a known ATP-site ligand from the kinase active site.

-

Methodology:

-

A panel of 402 diverse kinases was used.

-

This compound was screened at a concentration of 10 µM.

-

The displacement of an ATP-site probe was quantified.

-

Kinases showing greater than 90% displacement were identified as potential targets.

-

Dissociation constants (Kd) were then determined for these specific kinases.[2]

-

Cellular BMK1 Autophosphorylation Assay

This assay was employed to assess the ability of this compound to inhibit ERK5 activity within a cellular context.

-

Principle: Measures the inhibition of Epidermal Growth Factor (EGF)-stimulated autophosphorylation of BMK1.

-

Methodology:

-

Cells were pre-treated with varying concentrations of this compound.

-

Cells were then stimulated with EGF to induce BMK1 activation.

-

Cell lysates were collected and subjected to immunoblotting using an antibody specific for phosphorylated BMK1.

-

The intensity of the phosphorylated BMK1 band was quantified to determine the extent of inhibition.[2]

-

Pancreatic Tumor Xenograft Growth Inhibition Study

This in vivo experiment evaluated the anti-tumor efficacy of this compound.

-

Principle: To determine if this compound can inhibit the growth of human pancreatic tumor xenografts in an animal model.

-

Methodology:

-

AsPC-1 cancer cells were subcutaneously injected into immunodeficient mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 50 mg/kg).[5]

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised for further analysis, including immunoblotting for DCLK1 and its downstream targets.[7]

-

Visualizations

The following diagrams illustrate the key signaling pathways and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

XMD8-92: A Technical Guide to a Dual ERK5/BRD4 Inhibitor for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Dual Inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5) and Bromodomain-Containing Protein 4 (BRD4)

Introduction

XMD8-92 is a potent and selective small molecule that has garnered significant interest in the fields of oncology and inflammation due to its unique dual inhibitory activity against two distinct and critical cellular targets: Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), and Bromodomain-containing protein 4 (BRD4).[1][2] This dual-action mechanism provides a multi-pronged approach to disrupting cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by concurrently inhibiting the kinase activity of ERK5 and the acetyl-lysine binding function of BRD4.

ERK5 Inhibition: ERK5 is the terminal kinase in a distinct mitogen-activated protein kinase (MAPK) cascade, downstream of MEK5.[3] The MEK5/ERK5 pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in promoting cell proliferation, survival, and angiogenesis.[3][4] this compound is an ATP-competitive inhibitor of ERK5, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[5] Key downstream targets of ERK5 include the MEF2 family of transcription factors, which regulate the expression of genes involved in cell growth and differentiation, such as c-Myc and Cyclin D1.[3][6][7] By inhibiting ERK5, this compound can lead to cell cycle arrest and apoptosis.[8]

BRD4 Inhibition: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers.[9][10] It recognizes and binds to acetylated lysine residues on histone tails, a key step in the recruitment of transcriptional machinery to chromatin, leading to the expression of target genes.[9][10] BRD4 is particularly important for the transcription of a number of oncogenes, including c-MYC.[11][12] this compound binds to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the expression of BRD4-dependent genes.[1] This disruption of the transcriptional program in cancer cells contributes to the anti-proliferative effects of this compound.[11]

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity, inhibitory activity, and selectivity.

Table 1: Binding Affinity (Kd) of this compound for Target and Off-Target Proteins

| Target | Assay Type | Kd (nM) | Reference |

| ERK5 (BMK1) | ATP-binding displacement assay | 80 | [1][2][5] |

| BRD4(1) | BROMOscan | 170 | [1][13] |

| DCAMKL2 | ATP-binding displacement assay | 190 | [14] |

| PLK4 | ATP-binding displacement assay | 600 | [14] |

| TNK1 | ATP-binding displacement assay | 890 | [14] |

Table 2: Inhibitory Concentration (IC50) of this compound in Biochemical and Cellular Assays

| Target/Process | Cell Line/System | Assay Type | IC50 | Reference |

| ERK5 (BMK1) Autophosphorylation | HeLa cells (EGF-induced) | SDS-PAGE analysis | 0.24 µM | [1][2] |

| ERK5 (BMK1) | HeLa cell lysate | KiNativ in-cell kinase assay | 1.5 µM | [15] |

| TNK1 | HeLa cell lysate | KiNativ in-cell kinase assay | 10 µM | [5] |

| ACK1 (TNK2) | HeLa cell lysate | KiNativ in-cell kinase assay | 18 µM | [5] |

| AsPC-1 cell proliferation | AsPC-1 pancreatic cancer cells | Dose-dependent proliferation assay | Dose-dependent inhibition observed | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. Disclaimer: Some specific details, such as catalog numbers for antibodies and reagents, are provided as representative examples as they were not consistently available in the reviewed literature for this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to ERK5.

Materials:

-

ERK5 kinase (e.g., Thermo Fisher Scientific, Cat# PV3323)

-

LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat# PV5594)

-

Kinase Tracer 236 (e.g., Thermo Fisher Scientific, Cat# PV5592)

-

This compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Prepare a 2X solution of ERK5 kinase and Eu-anti-GST antibody in Assay Buffer. Add 4 µL of this solution to each well.

-

Incubate for 20 minutes at room temperature.

-

Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer. Add 4 µL of this solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

BRD4 Binding Assay (AlphaScreen®)

This protocol describes a bead-based proximity assay to measure the inhibition of the BRD4-histone interaction by this compound.

Materials:

-

GST-tagged BRD4 Bromodomain 1 (BD1) (e.g., BPS Bioscience, Cat# 31040)

-

Biotinylated histone H4 peptide (Ac-K5,8,12,16) (e.g., AnaSpec)

-

AlphaScreen® Glutathione Donor Beads (e.g., PerkinElmer, Cat# 6765300)

-

AlphaScreen® Streptavidin Acceptor Beads (e.g., PerkinElmer, Cat# 6760002)

-

This compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

384-well ProxiPlate

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO.

-

Add 2.5 µL of a solution containing GST-BRD4(BD1) and the biotinylated histone peptide to each well.

-

Incubate for 30 minutes at room temperature.

-

In subdued light, add 5 µL of a suspension of AlphaScreen® Glutathione Donor and Streptavidin Acceptor beads to each well.

-

Incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol outlines a colorimetric assay to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, AsPC-1)

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Reagent)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare a serial dilution of this compound in complete medium and add 100 µL to the appropriate wells. Include vehicle control wells with DMSO.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot for ERK5 Phosphorylation

This protocol describes the detection of phosphorylated ERK5 in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Growth factor (e.g., EGF)

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-ERK5 (Thr218/Tyr220) (e.g., Cell Signaling Technology, #3371), Rabbit anti-ERK5 (e.g., Cell Signaling Technology, #3372)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

SDS-PAGE gels, transfer membranes, and western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere. Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the total ERK5 antibody as a loading control.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line (e.g., HeLa)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., as described by Selleck Chemicals: 50 μL DMSO, 400 μL PEG300, 50 μL Tween80, and 500 μL ddH₂O)[2]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10⁶ HeLa cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal (i.p.) injection, typically once or twice daily.[2]

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The MEK5/ERK5 signaling pathway and the point of inhibition by this compound.

Caption: Mechanism of BRD4-mediated transcription and its inhibition by this compound.

Caption: A generalized workflow for the characterization of this compound.

References

- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 2. selleckchem.com [selleckchem.com]

- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. BRD4 - Wikipedia [en.wikipedia.org]

- 11. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

Downstream Effects of Xmd8-92 on Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmd8-92 is a potent and selective small molecule inhibitor targeting Big MAP kinase 1 (BMK1), also known as Extracellular signal-regulated kinase 5 (ERK5). It also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4). This dual inhibitory action leads to a cascade of downstream effects on gene expression, primarily impacting pathways involved in cancer cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the known downstream effects of this compound on gene expression, summarizing key findings from preclinical studies. It includes a detailed analysis of the affected signaling pathways, a summary of modulated genes and microRNAs, and a discussion of the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

This compound has emerged as a significant tool in cancer research due to its targeted inhibition of the BMK1/ERK5 signaling pathway, a critical regulator of cell proliferation and survival.[1] Furthermore, its activity against BRD4, a key epigenetic reader, adds another layer to its mechanism of action.[2] Understanding the precise downstream molecular consequences of this compound treatment is crucial for its therapeutic development and for identifying patient populations most likely to respond. This guide synthesizes the available data on the impact of this compound on the transcriptome and proteome of cancer cells.

Core Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of BMK1/ERK5.[3] By blocking the kinase activity of ERK5, it prevents the phosphorylation of downstream transcription factors, thereby altering gene expression programs. Additionally, its inhibition of BRD4 disrupts the transcriptional activation of key oncogenes. The subsequent sections detail the specific signaling pathways and target genes affected.

Downstream Signaling Pathways

Inhibition of the DCLK1 Signaling Pathway

A major consequence of this compound treatment is the significant downregulation of Doublecortin-like kinase 1 (DCLK1), a marker for tumor stem cells in several cancers.[1][4] This leads to the suppression of a network of genes crucial for tumorigenesis.

References

- 1. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHK1 protects oncogenic KRAS-expressing cells from DNA damage and is a target for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Xmd8-92 in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmd8-92 is a potent and selective small molecule inhibitor of Big Mitogen-activated Protein Kinase 1 (BMK1), also known as Extracellular Signal-regulated Kinase 5 (ERK5). Emerging evidence has highlighted the significant role of this compound in suppressing angiogenesis, the formation of new blood vessels from pre-existing ones, a critical process in tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanisms through which this compound exerts its anti-angiogenic effects, detailed protocols for key experimental assays, and a summary of the quantitative data supporting its activity. The primary mechanism of action involves the inhibition of the BMK1/ERK5 signaling pathway, which subsequently leads to the downregulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor Receptors (VEGFRs).

Introduction to this compound and its Primary Targets

This compound was initially identified as a highly selective inhibitor of BMK1/ERK5 with a dissociation constant (Kd) of 80 nM.[1] It also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4) with a Kd of 170 nM.[2] The mitogen-activated protein kinase (MAPK) pathways, including the BMK1/ERK5 cascade, are crucial in regulating a multitude of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the BMK1/ERK5 pathway has been implicated in various pathologies, including cancer, making it an attractive target for therapeutic intervention. This compound blocks the epidermal growth factor (EGF)-induced activation of BMK1 with a half-maximal inhibitory concentration (IC50) of 240 nM.[3]

Mechanisms of Angiogenesis Inhibition by this compound

This compound employs a multi-faceted approach to inhibit angiogenesis, primarily through the disruption of the BMK1/ERK5 signaling cascade. This disruption leads to downstream consequences that collectively impair the angiogenic process.

Downregulation of VEGFR1 and VEGFR2

Vascular Endothelial Growth Factor (VEGF) and its receptors, VEGFR1 and VEGFR2, are central players in angiogenesis. This compound treatment has been shown to lead to the significant downregulation of both VEGFR1 and VEGFR2.[3][4] This reduction in receptor expression on endothelial cells diminishes their ability to respond to pro-angiogenic signals from the tumor microenvironment, thereby impeding the initiation of the angiogenic cascade.

The Role of the PML-Dependent Pathway

The Promyelocytic Leukemia (PML) protein is a tumor suppressor that is also involved in the regulation of angiogenesis.[5] The BMK1 kinase can interact with and inhibit the tumor-suppressor function of PML through phosphorylation.[5] By inhibiting BMK1, this compound prevents the inactivation of PML, allowing it to exert its anti-angiogenic effects. In vivo studies have demonstrated that this compound significantly inhibits basic fibroblast growth factor (bFGF)-induced angiogenesis in Matrigel plugs, a process in which PML is implicated.[5]

Inhibition of DCLK1 and Downstream Targets

Doublecortin-like kinase 1 (DCLK1) is another kinase implicated in cancer progression and angiogenesis. This compound treatment results in the downregulation of DCLK1 and several of its downstream targets that are involved in angiogenesis.[3][4] This DCLK1-dependent mechanism provides an additional layer to the anti-angiogenic activity of this compound.

Signaling Pathways

The signaling pathways affected by this compound that lead to the inhibition of angiogenesis are complex and interconnected. The central node is the inhibition of BMK1/ERK5.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic effects of this compound have been quantified in various preclinical models. In vivo, treatment with this compound has been shown to block the growth of lung and cervical xenograft tumors by 95%, an effect attributed to both the inhibition of tumor cell proliferation and the blockade of tumor-associated angiogenesis.[3]

| Assay | Model System | Key Findings | Reference |

| In Vivo Xenograft | Lung and Cervical Cancer Mouse Models | 95% inhibition of tumor growth, partly due to blocked angiogenesis. | [3] |

| Matrigel Plug Assay | Mouse Model | Significant inhibition of bFGF-induced angiogenesis. | [5] |

| Protein Expression | Pancreatic Cancer Xenografts | Significant downregulation of VEGFR1 and VEGFR2. | [3][4] |

| Kinase Activity | Cell-free assays | Kd of 80 nM for BMK1/ERK5; IC50 of 240 nM for EGF-induced BMK1 activation. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard method to assess in vivo angiogenesis.

Materials:

-

Growth Factor Reduced Matrigel

-

Basic Fibroblast Growth Factor (bFGF)

-

This compound

-

Vehicle control (e.g., DMSO, PEG300, Tween80, ddH2O mixture)[2]

-

6-week-old C57BL/6 mice

-

Ice-cold syringes and needles

-

Dissection tools

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

-

Formalin and paraffin for histology

-

Anti-CD31 antibody for immunohistochemistry

Procedure:

-

Thaw Growth Factor Reduced Matrigel overnight at 4°C.

-

On ice, mix Matrigel with bFGF (to induce angiogenesis) and either this compound (treatment group) or vehicle (control group).

-

Anesthetize the mice according to approved animal care protocols.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using an ice-cold syringe.

-

After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

-

Document the plugs photographically to visually assess vascularization.

-

For quantitative analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay such as the Drabkin method. This serves as an indirect measure of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and prepare sections. Stain the sections with an anti-CD31 antibody to specifically label endothelial cells. Quantify the microvessel density by analyzing the CD31-positive area using image analysis software.

-

Endothelial Cell Tube Formation Assay

This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement membrane extract (e.g., Matrigel)

-

This compound

-

Vehicle control

-

96-well plates

-

Inverted microscope with imaging capabilities

-

Image analysis software with angiogenesis quantification tools

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.

-

Harvest HUVECs and resuspend them in a serum-reduced medium.

-

Treat the HUVECs with various concentrations of this compound or vehicle control for a predetermined time.

-

Seed the treated HUVECs onto the solidified basement membrane matrix.

-

Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Visualize and capture images of the tube networks using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using specialized image analysis software.

Western Blot Analysis for VEGFR1 and VEGFR2

This technique is used to determine the protein levels of VEGFR1 and VEGFR2 in cells or tissues treated with this compound.

Materials:

-

Cell or tissue lysates from this compound and vehicle-treated samples

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-VEGFR1, anti-VEGFR2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-VEGFR1, anti-VEGFR2, or loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the VEGFR1 and VEGFR2 band intensities to the loading control.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Conclusion

This compound is a promising anti-angiogenic agent that acts through the potent and selective inhibition of the BMK1/ERK5 signaling pathway. Its ability to downregulate key angiogenic receptors like VEGFR1 and VEGFR2, coupled with its effects on the PML and DCLK1 pathways, underscores its multifaceted mechanism of action. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in angiogenesis-dependent diseases, particularly cancer. Further research is warranted to fully elucidate the intricate molecular details of its anti-angiogenic activity and to translate these preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

XMD8-92: A Technical Guide to its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMD8-92 is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research due to its multifaceted effects on cell cycle progression and oncogenic signaling pathways. Initially identified as an inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), further studies have revealed its activity against other key cellular targets, including Doublecortin-like kinase 1 (DCLK1) and Bromodomain-containing protein 4 (BRD4).[1][2][3] This multi-targeted profile contributes to its complex and potent anti-proliferative effects across a range of cancer cell types. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its impact on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action and Impact on Cell Cycle Regulation

This compound exerts its primary anti-proliferative effects by disrupting key signaling pathways that govern cell cycle progression. The inhibition of ERK5, DCLK1, and BRD4 converges to induce cell cycle arrest, primarily at the G1/S transition, by modulating the expression and activity of critical cell cycle regulators.

Inhibition of the ERK5 Signaling Pathway

The ERK5 signaling cascade is a crucial regulator of cell proliferation and survival.[3] this compound directly inhibits the kinase activity of ERK5, preventing the phosphorylation and activation of its downstream substrates. This leads to a cascade of events that culminate in cell cycle arrest. A key consequence of ERK5 inhibition by this compound is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[1][2] p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1 to S phase transition. Furthermore, the inhibition of ERK5 signaling by this compound leads to the downregulation of c-Myc and Cyclin D1, two critical proteins that drive cell cycle progression.[4]

Inhibition of the DCLK1 Signaling Pathway

DCLK1 is recognized as a marker for tumor stem cells and plays a significant role in promoting tumorigenesis and metastasis.[5][6][7] this compound has been shown to downregulate the expression of DCLK1 and its downstream targets, including c-Myc, KRAS, and NOTCH1.[5] The suppression of the DCLK1 pathway contributes to the overall anti-proliferative effect of this compound and further reinforces the downregulation of c-Myc, a master regulator of cell cycle entry.

Off-Target Effects on BRD4

In addition to its kinase inhibitory activity, this compound also functions as an inhibitor of BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins.[3] BRD4 is a transcriptional co-activator that plays a critical role in the expression of key oncogenes, including c-Myc. By inhibiting BRD4, this compound further suppresses the transcription of c-Myc, amplifying its cell cycle inhibitory effects.

Quantitative Data

The following tables summarize the quantitative data regarding the potency of this compound and its effects on cell cycle-related proteins.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | Value | Reference |

| ERK5 (BMK1) | Kd | 80 nM | [1][2] |

| BRD4 | Kd | 170 nM | [1] |

| DCAMKL2 | Kd | 190 nM | [2] |

| PLK4 | Kd | 600 nM | [2] |

| TNK1 | Kd | 890 nM | [2] |

| EGF-induced BMK1 autophosphorylation (HeLa cells) | IC50 | 0.24 µM | [1] |

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Effect | Cell Line(s) | Method | Reference |

| c-Myc | Downregulation | Pancreatic Cancer (AsPC-1), Acute Myeloid Leukemia | Western Blot, RT-PCR | [4][5] |

| Cyclin D1 | Downregulation | Acute Myeloid Leukemia | Western Blot, RT-PCR | [4] |

| p21 | Upregulation | HeLa, A549, Acute Myeloid Leukemia | Western Blot, RT-PCR | [1][2][4] |

| KRAS | Downregulation | Pancreatic Cancer (AsPC-1) | Not Specified | [5] |

| NOTCH1 | Downregulation | Pancreatic Cancer (AsPC-1) | Not Specified | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on the cell cycle.

Caption: this compound inhibits the ERK5 signaling pathway, leading to cell cycle arrest.

Caption: this compound inhibits the DCLK1 signaling pathway, reducing pro-proliferative signals.

Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, A549, AsPC-1, Kasumi-1, HL-60) are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM and stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. Cells are then incubated for the specified time periods (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment with this compound, both adherent and floating cells are collected. Adherent cells are washed with PBS and detached using trypsin-EDTA. The detached cells are combined with the floating cells from the supernatant.

-

Fixation: The collected cells are washed with ice-cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent cell clumping. The fixed cells are incubated at -20°C for at least 2 hours or overnight.

-

Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI) (50 µg/mL), and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is measured for a large population of cells (typically 10,000-20,000 events). The data is then analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[8][9][10]

Western Blot Analysis of Cell Cycle Proteins

-

Protein Extraction: After this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The cell lysates are incubated on ice and then centrifuged to pellet the cell debris. The supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin as a loading control) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound is a promising anti-cancer agent that effectively halts cell cycle progression through the coordinated inhibition of multiple oncogenic signaling pathways. Its ability to target ERK5, DCLK1, and BRD4 leads to a robust downregulation of key cell cycle drivers like c-Myc and Cyclin D1, and a concomitant upregulation of the CDK inhibitor p21. This comprehensive technical guide provides a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. The detailed protocols and pathway diagrams offer a practical framework for designing and interpreting experiments aimed at elucidating the intricate molecular mechanisms of this potent cell cycle inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

understanding the chemical structure of Xmd8-92

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xmd8-92

Introduction

This compound is a synthetically developed small molecule that has garnered significant interest within the scientific community for its potent and selective inhibitory action. Initially identified as a powerful inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), further research has revealed its dual-inhibitory role, also targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This dual activity makes this compound a valuable chemical probe for investigating complex signaling pathways and a potential therapeutic agent in oncology.

This guide provides a comprehensive overview of this compound, detailing its chemical structure, pharmacological data, mechanism of action through various signaling pathways, and key experimental protocols for its use in a research setting.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the pyrimido[4,5-b][1][2]benzodiazepine class. Its formal chemical name is 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1][2]benzodiazepin-6-one[3]. The molecule's structure facilitates its entry into the ATP-binding pocket of target kinases.

Canonical SMILES: CCOc(cc(cc1)N(CC2)CCC2O)c1Nc(nc1)nc(N(C)c2c3cccc2)c1N(C)C3=O[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Solubility is a critical factor for experimental design, with high solubility in dimethyl sulfoxide (DMSO) and poor solubility in aqueous solutions and ethanol[3].

| Property | Value | Reference |

| Molecular Formula | C26H30N6O3 | [3] |

| Molecular Weight | 474.57 g/mol | [3] |

| CAS Number | 1234480-50-2 | [1][3] |

| Solubility | - Insoluble in H2O and EtOH- ≥23.75 mg/mL in DMSO | [3] |

Pharmacological Data

This compound exhibits high affinity for a select group of kinases and bromodomains. The following tables present quantitative data on its binding affinity, inhibitory concentrations, and pharmacokinetic properties in preclinical models.

Table 1: Binding Affinity (Kd) of this compound for Target Proteins

| Target Protein | Dissociation Constant (Kd) | Assay Type | Reference |

| ERK5 (BMK1) | 80 nM | Cell-free ATP-binding displacement | [1][2][4] |

| BRD4(1) | 170 - 190 nM | Cell-free assay | [1][4] |

| DCAMKL2 | 190 nM | Cell-free ATP-binding displacement | [2][4] |

| PLK4 | 600 nM | Cell-free ATP-binding displacement | [2][4] |

| TNK1 | 890 nM | Cell-free ATP-binding displacement | [2][4] |

Table 2: Inhibitory Concentration (IC50) of this compound

| Target/Process | IC50 | Cell Line/System | Reference |

| EGF-induced BMK1 Autophosphorylation | 0.24 µM | Human HeLa cells | [1][3] |

| BMK1 (in-cell) | 1.5 µM | KiNativ (HeLa cell lysates) | [2] |

| TNK1 (off-target) | 10 µM | KiNativ (HeLa cell lysates) | [2][5] |

| ACK1 (TNK2) (off-target) | 18 µM | KiNativ (HeLa cell lysates) | [2][5] |

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Value | Dosing | Reference |

| Half-life (t1/2) | 2.0 hours | Single intravenous or oral dose | [2] |

| Clearance | 26 mL/min/kg | Single intravenous or oral dose | [2] |

| Volume of Distribution (Vd) | 3.4 L/kg | Single intravenous or oral dose | [2] |

| Oral Bioavailability | 69% | Single intravenous or oral dose | [2] |

Signaling Pathways and Mechanism of Action

The anti-proliferative and anti-tumor effects of this compound are primarily attributed to its inhibition of the ERK5 and DCLK1 signaling pathways. The specific downstream effects can be context-dependent, varying by cancer type.

The ERK5/PML/p21 Tumor Suppressor Axis

In many cancer cells, such as lung and cervical cancer, this compound functions by inhibiting ERK5, which in turn unleashes the tumor suppressor activity of the promyelocytic leukemia protein (PML). Activated ERK5 normally phosphorylates and inactivates PML. By blocking ERK5, this compound allows PML to activate its downstream target, the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and a halt in proliferation[2].

The DCLK1-Dependent Pathway in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC), this compound's anti-tumor effects are mediated through the inhibition of Doublecortin-like kinase 1 (DCLK1)[6]. This inhibition leads to the upregulation of several tumor-suppressive microRNAs (including let-7a and miR-200 family members). These miRNAs, in turn, suppress a host of oncogenic targets responsible for proliferation (c-MYC, KRAS), epithelial-mesenchymal transition (EMT) (ZEB1, SNAIL), and pluripotency (OCT4, SOX2, NANOG). Notably, in this cellular context, the p21 and p53 pathways were not significantly affected, highlighting a distinct mechanism of action[3][6].

Experimental Protocols

Preparation of Stock and Working Solutions

-

For In Vitro Use: Prepare a high-concentration stock solution (e.g., 20-80 mg/mL) by dissolving this compound in fresh, anhydrous DMSO[1]. Store this stock solution at -20°C for several months[3]. For cell-based assays, dilute the stock solution to the final desired concentration in cell culture medium. Note that moisture-absorbing DMSO can reduce solubility[1].

-

For In Vivo Use (IP Injection): A common formulation involves a three-part solvent system. For a 1 mL working solution, add 50 µL of a 26.4 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear. Add 50 µL of Tween80, mix again, and finally add 500 µL of sterile ddH2O. This solution should be prepared fresh before use[1].

Cellular Assay for ERK5 (BMK1) Inhibition

This protocol assesses the ability of this compound to block growth factor-induced kinase activation in cells.

-

Cell Culture: Plate human HeLa cells and allow them to adhere.

-

Serum Starvation: Culture the cells in serum-free medium overnight to reduce basal kinase activity.

-

Inhibitor Treatment: Treat the cells with this compound (e.g., 1-5 µM) or a vehicle control (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) for approximately 15-20 minutes to activate the ERK5 pathway.

-

Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of ERK5. Activated, phosphorylated ERK5 exhibits a mobility shift (retardation) on SDS-PAGE, which can be visualized by Western blot using an anti-BMK1 antibody[2].

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of ERK5 in the presence of the inhibitor.

-

Protein Source: Co-transfect HEK293 cells with expression plasmids for an activating upstream kinase (MEK5D) and BMK1.

-

Immunoprecipitation: After 48 hours, lyse the cells and immunoprecipitate the activated BMK1 protein using a specific antibody.

-

Kinase Reaction: Perform the kinase reaction in a buffer containing the immunoprecipitated BMK1, a suitable substrate (e.g., myelin basic protein), and ATP. Include varying concentrations of this compound in the reaction mix.

-

Activity Measurement: Quantify the remaining ATP after the reaction using a luminescent assay platform, such as the Kinase-Glo® assay. The light output is inversely proportional to kinase activity[2].

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Xmd8-92 In Vitro Assay: Application Notes and Protocols for Researchers